4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
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Overview
Description
4-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorine atom, a pyrrole ring, a morpholine group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrole ring One common approach is the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with morpholine to form the corresponding morpholine derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.
Biology: In biological research, 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studies related to enzyme inhibition and receptor binding.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
4-Bromo-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
4-Iodo-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
Uniqueness: Compared to its halogenated analogs, 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide stands out due to its unique fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound's stability and binding affinity to biological targets.
Properties
IUPAC Name |
4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3S/c1-20-8-2-3-16(20)17(21-9-11-24-12-10-21)13-19-25(22,23)15-6-4-14(18)5-7-15/h2-8,17,19H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLKWAOCEDSMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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